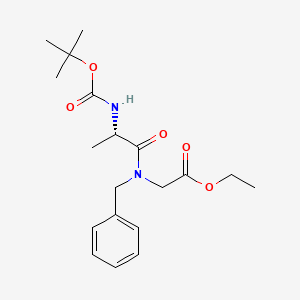

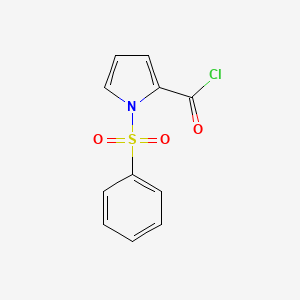

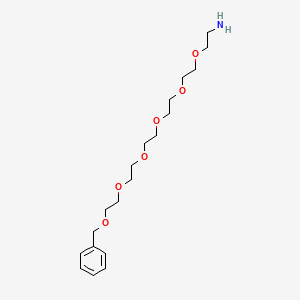

![molecular formula C13H6F7NO B3161080 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 867288-02-6](/img/structure/B3161080.png)

2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Vue d'ensemble

Description

“2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine” is a compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Molecular Structure Analysis

The molecular formula of this compound is C19H8F7NO4S . It has a molecular weight of 479.325 . The structure of the compound is achiral, meaning it does not have a non-superimposable mirror image .Physical and Chemical Properties Analysis

The compound has a total structure weight of 44.67 kDa and an atom count of 3,162 . It’s also worth noting that the compound is achiral with no defined stereocenters .Applications De Recherche Scientifique

PFAS Removal by Amine-Functionalized Sorbents

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) pose significant environmental concerns due to their persistence and potential health risks. Research highlights the application of amine-containing sorbents for PFAS removal, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology. This approach suggests a promising direction for treating water and wastewater contaminated with PFAS, underscoring the importance of amine-functionalized compounds in environmental remediation efforts (Ateia et al., 2019).

Organic Synthesis and Fine Chemical Applications

The structural moiety similar to 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine is valuable in fine organic synthesis. Amino-1,2,4-triazoles, for instance, serve as raw materials in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. The versatility of these compounds in various synthesis processes emphasizes the utility of fluorinated and amine-functionalized molecules in the chemical industry, highlighting potential applications for similar compounds (Nazarov et al., 2021).

Electrofluorination Mechanisms

Understanding the electrofluorination mechanisms of organic compounds provides insight into chemical processes that involve fluorinated molecules. The application of such knowledge can lead to advancements in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly alter the biological activity and physical properties of molecules (Gambaretto et al., 1982).

Fluorinated Surfactants and Environmental Degradation

The study of the microbial degradation of polyfluoroalkyl chemicals, including compounds with structural elements similar to this compound, sheds light on the environmental fate of these persistent pollutants. This research is crucial for developing strategies to mitigate the environmental impact of fluorinated organic compounds, especially those used in surfactants and industrial applications (Liu & Avendaño, 2013).

Advanced Materials and Electronics

Fluorinated compounds play a significant role in the field of organic electronics and materials science. The introduction of fluorinated groups, such as the trifluoromethoxy group in this compound, can enhance the properties of organic semiconductors, leading to improvements in the efficiency and performance of organic light-emitting diodes (OLEDs) and other electronic devices. Such advancements underscore the importance of fluorinated molecules in the development of next-generation electronic materials (Squeo & Pasini, 2020).

Mécanisme D'action

Target of Action

The primary target of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that plays a crucial role in the de novo biosynthesis of pyrimidines .

Mode of Action

The compound inhibits the action of DHODH . By binding to DHODH, it prevents the enzyme from catalyzing the rate-limiting step in the de novo pyrimidine biosynthesis . This inhibition disrupts the production of pyrimidines, essential components of DNA and RNA.

Biochemical Pathways

The inhibition of DHODH affects the pyrimidine biosynthesis pathway . Pyrimidines are vital for DNA replication, RNA transcription, and cell division. Therefore, the inhibition of DHODH can lead to a decrease in cell proliferation and an increase in cell death, particularly in rapidly dividing cells.

Result of Action

The inhibition of DHODH by 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine leads to a decrease in pyrimidine biosynthesis . This can result in beneficial immunosuppressant and antiproliferative effects in diseases such as rheumatoid arthritis .

Safety and Hazards

While specific safety and hazard information for “2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can be flammable and may cause acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Analyse Biochimique

Biochemical Properties

2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions involves dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme crucial for the de novo pyrimidine biosynthesis pathway . The compound acts as an inhibitor of this enzyme, leading to a reduction in pyrimidine synthesis. This inhibition can have downstream effects on DNA and RNA synthesis, impacting cell proliferation and function.

Cellular Effects

The effects of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine on various cell types and cellular processes are profound. The compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting dihydroorotate dehydrogenase, the compound disrupts the pyrimidine biosynthesis pathway, leading to reduced nucleotide availability. This can result in decreased cell proliferation, particularly in rapidly dividing cells such as cancer cells . Additionally, the compound’s impact on gene expression can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity . This binding prevents the enzyme from catalyzing the oxidation of dihydroorotate to orotate, a critical step in pyrimidine biosynthesis. The inhibition of this enzyme leads to a cascade of effects, including reduced nucleotide synthesis, altered gene expression, and impaired cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of dihydroorotate dehydrogenase, resulting in prolonged effects on cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits dihydroorotate dehydrogenase without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on cellular metabolism and the accumulation of toxic metabolites.

Metabolic Pathways

2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is involved in metabolic pathways related to pyrimidine biosynthesis. The compound interacts with dihydroorotate dehydrogenase, inhibiting its activity and reducing the production of orotate . This inhibition affects the overall metabolic flux of the pyrimidine biosynthesis pathway, leading to decreased levels of pyrimidine nucleotides. The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic processes.

Transport and Distribution

Within cells and tissues, 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound may localize to specific compartments, such as the mitochondria, where it exerts its inhibitory effects on dihydroorotate dehydrogenase. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a crucial role in its activity and function. The compound is primarily localized to the mitochondria, where dihydroorotate dehydrogenase is located . This localization allows the compound to effectively inhibit the enzyme and disrupt pyrimidine biosynthesis. Additionally, the compound may undergo post-translational modifications or interact with targeting signals that direct it to specific subcellular compartments, further influencing its activity.

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F7NO/c14-8-7(9(15)11(17)12(21)10(8)16)5-2-1-3-6(4-5)22-13(18,19)20/h1-4H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLXDLSDNPKUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=C(C(=C2F)F)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173061 | |

| Record name | 2,3,5,6-Tetrafluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867288-02-6 | |

| Record name | 2,3,5,6-Tetrafluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867288-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

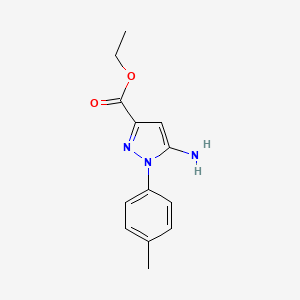

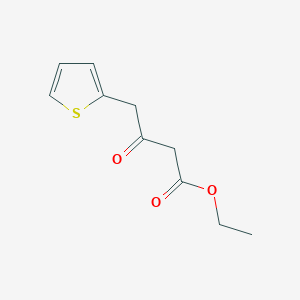

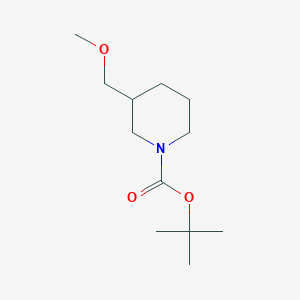

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)